molecular formula C14H15N3OS2 B2812703 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide CAS No. 361158-80-7

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide

Katalognummer: B2812703
CAS-Nummer: 361158-80-7
Molekulargewicht: 305.41
InChI-Schlüssel: SXXNXMRAFXOIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neuronal signaling. MRS 1754 has been extensively studied for its potential therapeutic applications in a variety of diseases, including thrombosis, stroke, and neurodegenerative disorders.

Wirkmechanismus

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neuronal signaling. This compound 1754 binds to the P2Y1 receptor and blocks the activation of the receptor by ATP and ADP.
Biochemical and Physiological Effects:
This compound 1754 has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models of thrombosis. This compound 1754 has also been shown to reduce infarct size and improve neurological function in animal models of stroke. In animal models of Alzheimer's disease, this compound 1754 has been shown to improve cognitive function and reduce neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 is a selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of the P2Y1 receptor in various physiological processes. However, this compound 1754 has limitations in terms of its specificity, as it may also interact with other receptors. Additionally, this compound 1754 has a relatively short half-life, which may limit its use in some experiments.

Zukünftige Richtungen

Future research on N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 could focus on its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more specific and potent P2Y1 receptor antagonists. Finally, research could focus on understanding the molecular mechanisms underlying the effects of this compound 1754 on platelet aggregation, vascular tone regulation, and neuronal signaling.

Synthesemethoden

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methylbenzothiazole with potassium thioacetate, followed by reaction with 1-bromopentan-3-one. The resulting product is then treated with methyl iodide to form this compound 1754. Other methods include the reaction of 2-chloro-5-methylbenzothiazole with 4-pentanone, followed by reaction with potassium thioacetate and methyl iodide.

Wissenschaftliche Forschungsanwendungen

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 has been extensively studied for its potential therapeutic applications in a variety of diseases. In the field of thrombosis, this compound 1754 has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In the field of stroke, this compound 1754 has been shown to reduce infarct size and improve neurological function in animal models. In the field of neurodegenerative disorders, this compound 1754 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-3-4-5-11(18)17-14-16-10-7-6-9-12(13(10)20-14)19-8(2)15-9/h6-7H,3-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNXMRAFXOIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.